molecular formula C6H13ClS B14707495 2-Chloroethyl-sec-butyl sulfide CAS No. 20818-34-2

2-Chloroethyl-sec-butyl sulfide

Cat. No.: B14707495
CAS No.: 20818-34-2
M. Wt: 152.69 g/mol
InChI Key: SZWKDLZVWXCJGZ-UHFFFAOYSA-N
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Description

2-Chloroethyl-sec-butyl sulfide is an organic compound that belongs to the class of sulfur mustard analogs It is a chemical warfare agent known for its blistering properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl-sec-butyl sulfide typically involves the reaction of 2-chloroethanol with sec-butyl mercaptan in the presence of a strong acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with stringent safety measures due to the toxic nature of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl-sec-butyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to thioethers.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted thioethers depending on the nucleophile used.

Scientific Research Applications

2-Chloroethyl-sec-butyl sulfide has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of sulfur mustards.

    Biology: Investigated for its effects on cellular structures and functions.

    Medicine: Studied for its potential use in targeted cancer therapies due to its ability to alkylate DNA.

    Industry: Used in the development of protective materials and decontamination agents.

Mechanism of Action

The mechanism of action of 2-Chloroethyl-sec-butyl sulfide involves the alkylation of cellular macromolecules, particularly DNA. The compound forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This results in the disruption of cellular processes and ultimately cell death. The primary molecular targets are the guanine bases in DNA, and the pathways involved include DNA damage response and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethyl ethyl sulfide: Another sulfur mustard analog with similar blistering properties.

    Bis(2-chloroethyl) sulfide:

    2-Chloroethyl methyl sulfide: A less toxic analog used in research.

Uniqueness

2-Chloroethyl-sec-butyl sulfide is unique due to its specific alkylating properties and the presence of a sec-butyl group, which influences its reactivity and toxicity. Compared to other sulfur mustards, it offers a balance between reactivity and stability, making it a valuable compound for research and industrial applications.

Properties

CAS No.

20818-34-2

Molecular Formula

C6H13ClS

Molecular Weight

152.69 g/mol

IUPAC Name

2-(2-chloroethylsulfanyl)butane

InChI

InChI=1S/C6H13ClS/c1-3-6(2)8-5-4-7/h6H,3-5H2,1-2H3

InChI Key

SZWKDLZVWXCJGZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SCCCl

Origin of Product

United States

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